N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c25-20-10-13-22(14-11-20)31(29,30)27-16-4-7-19-9-12-21(17-23(19)27)26-24(28)15-8-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCNSIFMADGHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorobenzenesulfonyl group. Finally, the phenylpropanamide moiety is attached through an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and fluorobenzenesulfonyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group may enhance its binding affinity to certain enzymes or receptors, while the tetrahydroquinoline ring can modulate its biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Structural Variations
The position of substitution on the tetrahydroquinoline core significantly influences biological activity. For example, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide (CAS 946382-04-3) shares the 4-fluorobenzenesulfonyl group but is substituted at the 6-position with a dimethoxybenzamide group instead of the 7-position 3-phenylpropanamide. Such positional differences may alter binding affinity or steric interactions with target proteins .
Sulfonyl Group Modifications
The 4-fluorobenzenesulfonyl group in the target compound is a key pharmacophore. In contrast, 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (CAS 1172437-53-4) replaces the fluorobenzenesulfonyl with a propylsulfonyl group and introduces additional ethoxy/fluoro substituents. Such variations can modulate solubility, metabolic stability, and receptor selectivity .
Amide Side-Chain Diversity
The 3-phenylpropanamide side chain distinguishes the target compound from analogs like N-(1-(tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (10a), which features a trifluoromethoxybenzamide group. Bulky substituents like trifluoromethoxy may enhance membrane permeability but reduce binding pocket compatibility compared to phenylpropanamide .
Fluorine-Containing Analogs
Fluorine atoms are critical for electronic and pharmacokinetic properties. The trifluoroacetyl group in N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () enhances metabolic stability but may introduce steric hindrance absent in the target compound’s simpler 4-fluorobenzenesulfonyl group .
Opioid Receptor-Targeting Derivatives
Compounds like (R)-N-((R)-1-butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d) demonstrate that naphthalene and sulfamide substituents direct activity toward μ-opioid receptors, whereas the target compound’s 3-phenylpropanamide may favor alternative targets .
Data Table: Structural and Functional Comparisons
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 446.5 g/mol. Its structure integrates a tetrahydroquinoline moiety with sulfonamide functionalities, which are known to influence its biological properties significantly.
Research indicates that compounds similar to this compound may exhibit significant enzyme inhibition activities. Notably:
- Inhibition of Carbonic Anhydrase : Certain sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues. This inhibition can affect metabolic pathways and has implications for treating conditions such as glaucoma and certain cancers.
- Modulation of Cellular Signaling : The compound's ability to interact with proteins involved in disease pathways suggests its potential in therapeutic applications for cancer and neurological disorders. Structural modifications in the sulfonamide group can significantly alter binding affinities and interaction profiles with target proteins .
Biological Activity Data
The following table summarizes key biological activities associated with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Contains methylsulfonyl instead of fluorobenzenesulfonyl | Potential carbonic anhydrase inhibitor |
| 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | Bromo substitution on tetrahydroquinoline | Exhibits different enzyme inhibition profiles |
| 4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Similar scaffold with methanesulfonyl group | Investigated for anti-cancer properties |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Enzyme Inhibition Studies : Research has demonstrated that sulfonamides can inhibit various enzymes critical for cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the growth of specific cancer cell lines by targeting metabolic enzymes involved in energy production .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
- Potential as Therapeutics : The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its modifications could lead to the development of new drugs targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
